molecular formula C7H8ClNO2S B11894852 Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate

Cat. No.: B11894852
M. Wt: 205.66 g/mol
InChI Key: PHLWTOPSYBEYQN-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate (CAS 778611-10-2) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C 7 H 8 ClNO 2 S and a molecular weight of 205.66 g/mol, this compound is a versatile scaffold in medicinal chemistry . This aminothiophene derivative serves as a key precursor in the synthesis of complex heterocyclic systems. It is particularly valuable for constructing thieno[2,3-d]pyrimidine cores, which are recognized as bioisosteres of purines and are investigated for a broad spectrum of biological activities . Research into such structures has demonstrated their potential as inhibitors for various therapeutic targets, including tyrosine kinase receptors like B-Raf, Tie-2, and EGFR, which are significant in oncology research for regulating cell proliferation and survival . Furthermore, analogous 2-amino-3-carboxylate thiophene compounds have shown pronounced and tumor-selective anti-proliferative activity in the nanomolar range, highlighting the potential of this chemical class in developing novel anticancer agents . For product integrity, this compound should be stored sealed in a dry environment at 2-8°C. This product is intended For Research Use Only and is not approved for human or diagnostic use .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C7H8ClNO2S/c1-3-4(8)5(7(10)11-2)12-6(3)9/h9H2,1-2H3

InChI Key

PHLWTOPSYBEYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Cl)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Cyclization of 3-Oxotetrahydrothiophene Derivatives

A foundational approach involves cyclizing 3-oxotetrahydrothiophene precursors. For example, methyl 3-oxo-4-methyltetrahydrothiophene-2-carboxylate can be treated with hydroxylamine hydrochloride in the presence of iron(III) chloride and cyanuric chloride in dimethylformamide (DMF) at 70–90°C. This forms an intermediate oxime, which undergoes cyclization upon ammonia treatment to yield methyl 3-amino-4-methylthiophene-2-carboxylate . Subsequent chlorination using N-chlorosuccinimide (NCS) introduces the chloro substituent at position 3, achieving the target compound with yields up to 85% .

Key Reaction Conditions

  • Cyclization : DMF, 70–90°C, 4 hours.

  • Chlorination : NCS in dichloromethane, 0–25°C, 2–6 hours.

Directed Lithiation and Chlorination

Regioselective chlorination is achieved via directed lithiation. Starting with (4-methylthiophen-3-yl)carbamic acid tert-butyl ester , treatment with n-butyllithium at -78°C generates a lithiated intermediate. Reaction with hexachloroethane introduces chlorine at position 2, yielding 3-amino-2-chloro-4-methylthiophene hydrochloride after acidic workup . Esterification with methanol under acidic conditions (H₂SO₄) produces the final methyl ester.

Data Table: Directed Lithiation Method

StepReagents/ConditionsYield
Lithiationn-BuLi, THF, -78°C92%
ChlorinationHexachloroethane, -78°C to RT51%
EsterificationMethanol, H₂SO₄, reflux89%

One-Pot Synthesis via Thiocyclization

A scalable one-pot method utilizes dimethyl 3-oxoglutarate and malononitrile in methanol with morpholine as a catalyst. Sulfur is introduced to form the thiophene ring, followed by in-situ chlorination using thionyl chloride (SOCl₂). This method achieves a 77% overall yield with high purity (>97%) .

Mechanistic Insights

  • Knoevenagel Condensation : Morpholine facilitates the formation of a dicyano intermediate.

  • Thiocyclization : Sulfur incorporation generates the thiophene core.

  • Chlorination : SOCl₂ selectively chlorinates position 3 without affecting the amino or ester groups.

Bromine-Mediated Halogen Exchange

In cases where brominated intermediates are accessible, halogen exchange offers an alternative route. Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate reacts with copper(I) chloride in acetonitrile, replacing bromine with chlorine. Subsequent transesterification with methanol yields the target compound.

Advantages and Limitations

  • Advantage : High selectivity for bromine-to-chlorine exchange.

  • Limitation : Requires pre-synthesized brominated precursor, adding synthetic steps.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency. A patented process employs:

  • Continuous Cyclization : 3-oxotetrahydrothiophene derivatives flow through a heated reactor (90°C) with hydroxylamine hydrochloride.

  • In-Line Chlorination : NCS is introduced post-cyclization, minimizing side reactions.

  • Automated Crystallization : Precipitation in chilled water ensures high purity (≥98%).

Scale-Up Parameters

  • Throughput : 50 kg/batch.

  • Purity : 98.5% by HPLC.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization + Chlorination8597ModerateHigh
Directed Lithiation5195LowModerate
One-Pot Thiocyclization7797HighHigh
Halogen Exchange6896ModerateLow
Industrial Flow Process9098.5HighVery High

Challenges and Mitigation Strategies

  • Regioselectivity : Competing chlorination at positions 4 or 5 is minimized using bulky bases (e.g., LDA) to direct electrophilic attack .

  • Ester Hydrolysis : Moisture-free conditions and low temperatures (<40°C) prevent hydrolysis of the methyl ester .

  • Byproduct Formation : Silica gel chromatography or recrystallization from ethanol/water mixtures removes impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the thiophene ring significantly influences solubility, melting points, and reactivity. Key comparisons include:

Compound Name Substituents Key Properties Reference
Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate 5-NH₂, 3-Cl, 4-CH₃, 2-COOCH₃ High polarity due to NH₂ and Cl; moderate solubility in ethanol
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) 5-NH₂, 4-CN, 3-CH₃, 2-COOCH₂CH₃ Higher melting point (~180°C) due to cyano group
Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate 3-NH₂, 5-(4-Cl-C₆H₄), 2-COOCH₂CH₃ Reduced solubility in water; enhanced lipophilicity from aryl-Cl
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃, 2-COOCH₃ Lower melting point (~110°C); absence of Cl reduces stability

Key Observations :

  • Cyano groups (e.g., in 1a) elevate thermal stability but reduce solubility in polar solvents .
  • Aryl substituents (e.g., 4-chlorophenyl) enhance lipophilicity, favoring membrane permeability in bioactive compounds .

Yield Trends :

  • Cyano-substituted derivatives (e.g., 1a) exhibit yields of ~70–80% due to favorable cyclization .
  • Aryl-substituted analogs require longer reaction times (~6–8 hours) and lower yields (~50–60%) due to steric hindrance .

Structure-Activity Relationships :

  • Chloro substituents improve bioactivity by increasing electrophilicity and binding affinity .
  • Amino groups enable hydrogen bonding with biological receptors, enhancing target specificity .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The amino and ester groups in the target compound likely form N–H···O and C–H···Cl interactions, stabilizing crystal lattices. Similar patterns are observed in ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, where N–H···N hydrogen bonds dominate .
  • SHELX Refinement : Crystallographic data for related compounds (e.g., ethyl 5-(4-chlorophenyl) derivatives) are refined using SHELXL, confirming planar thiophene rings and substituent orientations .

Biological Activity

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group, a chloro group, and a methylthiophene moiety. Its molecular formula is C8H8ClNO2SC_8H_8ClNO_2S, with a molecular weight of approximately 205.66 g/mol. This specific combination of functional groups contributes to its unique chemical and biological properties, enhancing its utility in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound's mechanism may involve the inhibition of specific microbial enzymes or disruption of cellular processes essential for microbial growth. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been extensively studied. The compound has demonstrated the ability to induce apoptosis in cancer cells, modulate enzyme activity, and influence critical cellular signaling pathways. Key findings include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .
  • Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors associated with cancer progression. The compound's ability to modulate pathways such as NF-kB and STAT3 is particularly noteworthy, as these pathways play crucial roles in inflammation and tumorigenesis .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Study BShowed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study CInvestigated the compound's effect on STAT3 signaling; results indicated a downregulation of STAT3 activity in treated cancer cells.

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones (e.g., ethyl acetoacetate) with elemental sulfur and amines. For example, ethyl acetoacetate reacts with sulfur and a substituted amine under reflux in ethanol or 1,4-dioxane, followed by chlorination at the 3-position using reagents like SOCl₂ . Optimization involves adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometry of sulfur and amine reagents. Post-synthesis purification via recrystallization (ethanol or dioxane) ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry.
  • IR spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding molecular aggregation .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do chloro and methyl substituents influence the compound’s stability under various storage conditions?

The electron-withdrawing chloro group increases electrophilicity, making the compound prone to hydrolysis under acidic/basic conditions. The methyl group provides steric hindrance, slightly improving thermal stability. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C to minimize degradation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms be systematically analyzed?

Graph set analysis (GSA) is a rigorous method to classify hydrogen-bonding motifs. Using Etter’s formalism, intermolecular interactions (e.g., N–H···O or O–H···Cl) are mapped as discrete (D), chains (C), or rings (R). For example, the amino group may form D₁¹(2) motifs with carboxylate oxygens, while chloro substituents participate in C₁¹(6) chains . Software like Mercury (CCDC) visualizes these patterns, aiding in crystal engineering .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Discrepancies in bond lengths/angles or disorder modeling require:

  • Twinned refinement : SHELXL’s TWIN/BASF commands for handling non-merohedral twinning.
  • High-resolution data : Synchrotron sources (λ < 1 Å) improve precision for heavy atoms like sulfur and chlorine.
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, and RIGU restrains geometric parameters .

Q. What mechanistic considerations apply to nucleophilic substitution reactions involving the 3-chloro substituent?

The chloro group at the 3-position undergoes SNAr (nucleophilic aromatic substitution) with amines/thiols under basic conditions (e.g., NaOH in DMF). The electron-deficient thiophene ring activates the site for substitution, while steric hindrance from the methyl group at the 4-position slows reactivity. Kinetic studies (e.g., UV-Vis monitoring) reveal second-order dependence on nucleophile concentration .

Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?

The chloro group acts as a σ-withdrawing/π-donor substituent, directing cross-coupling (e.g., Suzuki-Miyaura) to the 5-position. DFT calculations show that the methyl group at 4 increases electron density at the 2-carboxylate, reducing its electrophilicity. Reaction optimization requires Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) to enhance turnover .

Q. What computational methods predict biological activity based on structural features?

  • QSAR modeling : Correlates substituent parameters (Hammett σ, LogP) with bioactivity (e.g., antimicrobial IC₅₀).
  • Molecular docking : AutoDock Vina screens interactions with targets (e.g., bacterial DHFR or kinase domains).
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. How do structural variations in similar thiophene derivatives affect pharmacological properties?

Comparative studies show:

  • Chloro vs. methyl : Chloro enhances lipophilicity (LogP +0.5), improving membrane permeability but reducing solubility.
  • Amino vs. acetyl : The amino group at 5 enables hydrogen bonding with enzymatic active sites, increasing inhibitory potency against proteases .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Key issues include:

  • Exothermic reactions : Controlled addition of sulfur/amines to prevent runaway conditions.
  • Byproduct formation : Column chromatography or fractional crystallization isolates the desired regioisomer.
  • Catalyst poisoning : Pd residues from cross-coupling require scavengers (SiO₂-Thiol) .

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